3-(Pyrrolidin-1-ylmethyl)morpholine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Procure the C3-substituted morpholine-pyrrolidine fragment (CAS 127320-83-6) with a critical regioisomeric LogP of -0.34 for enhanced aqueous solubility over the C2-isomer. The 170 Da scaffold pre-encodes two privileged pharmacophores and a ~2.5 pKa difference enables selective, protecting-group-free morpholine-N derivatization. Available as the free base or solubility-optimized dihydrochloride salt (98% purity) for reproducible millimolar assay preparation. This compound is directly linked to the PRMT5 inhibitor patent US-10898504-B2, making it a strategic procurement choice for fragment-based lead discovery.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 127320-83-6
Cat. No. B138677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-1-ylmethyl)morpholine
CAS127320-83-6
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2COCCN2
InChIInChI=1S/C9H18N2O/c1-2-5-11(4-1)7-9-8-12-6-3-10-9/h9-10H,1-8H2
InChIKeyBNIKEYCENNZCQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrrolidin-1-ylmethyl)morpholine (CAS 127320-83-6): A Dual-Heterocycle Morpholine Scaffold for Medicinal Chemistry and Fragment-Based Discovery


3-(Pyrrolidin-1-ylmethyl)morpholine (CAS 127320-83-6) is a C3-substituted morpholine derivative bearing a pyrrolidin-1-ylmethyl group connected via a methylene bridge, with molecular formula C₉H₁₈N₂O and molecular weight 170.25 g/mol . The compound features two distinct saturated nitrogen heterocycles—a six-membered morpholine ring (containing both O and N) and a five-membered pyrrolidine ring—connected through a single methylene linker, creating a conformationally flexible scaffold with two differentially basic nitrogen atoms . It is commercially available from multiple vendors as both the free base and dihydrochloride salt, with purity specifications ranging from 95% to 98%, and is cataloged under MDL number MFCD31560279 .

Why Generic Substitution of 3-(Pyrrolidin-1-ylmethyl)morpholine (CAS 127320-83-6) Fails: Regioisomeric and Physicochemical Non-Interchangeability


The pyrrolidinylmethyl-substituted morpholine scaffold exists in at least three regioisomeric forms—C2-substituted (CAS 128208-00-4), C3-substituted (CAS 127320-83-6, the target), and N4-substituted (e.g., CAS 933704-68-8)—each with the identical molecular formula C₉H₁₈N₂O but distinct spatial orientation of the pyrrolidine ring relative to the morpholine heteroatoms . These regioisomers cannot be treated as interchangeable because the position of the pendant basic amine relative to the morpholine oxygen and NH determines hydrogen-bonding geometry, conformational preferences, and target recognition in biological systems [1]. Furthermore, computed lipophilicity differs measurably between isomers (LogP −0.34 for the 3-isomer vs. LogP +0.34 for the 2-isomer), which directly impacts membrane permeability, solubility, and pharmacokinetic behavior in any downstream application . Even within the same nominal substitution pattern, the enantiomeric (3R)-form (CAS 2132402-70-9) introduces additional stereochemical selection criteria that preclude casual substitution .

3-(Pyrrolidin-1-ylmethyl)morpholine (CAS 127320-83-6): Product-Specific Quantitative Differentiation Evidence


Lipophilicity Differentiation: LogP Comparison Between C3- and C2-Regioisomeric Morpholine Scaffolds

The 3-substituted morpholine regioisomer (CAS 127320-83-6) exhibits a computed LogP of −0.34, which is approximately 0.68 log units lower (more hydrophilic) than the 2-substituted regioisomer (CAS 128208-00-4) with a computed LogP of +0.3373 . This difference arises from the distinct spatial relationship between the pyrrolidine substituent and the morpholine ring oxygen, which alters the overall hydrogen-bonding capacity and solvation energy of the molecule [1]. Both isomers share identical molecular weight (170.25 g/mol), topological polar surface area (24.5 Å2), and hydrogen bond donor/acceptor counts (1 HBD, 3 HBA), meaning lipophilicity is the primary differentiating physicochemical parameter between them.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Boiling Point and Thermal Stability Differentiation Among Regioisomeric Pyrrolidinylmethyl-Morpholines

The target 3-substituted isomer exhibits a predicted boiling point of 257.5 ± 15.0 °C at 760 mmHg, which is approximately 2.1 °C higher than the predicted boiling point of the N4-substituted isomer (4-(pyrrolidin-3-ylmethyl)morpholine, CAS 933704-68-8) at 255.4 ± 15.0 °C . While the 2-substituted isomer (CAS 128208-00-4) shares an identical predicted boiling point range with the target compound (257.5 ± 15.0 °C), the 4-substituted isomer's lower boiling point is consistent with its different connectivity pattern where the methylene bridge attaches to the morpholine nitrogen rather than a ring carbon, altering intermolecular hydrogen-bonding potential . The target compound's flash point of 109.5 ± 20.4 °C also provides a quantifiable safety parameter for storage and handling specifications .

Synthetic Chemistry Purification Process Chemistry

Vendor Purity Tier Differentiation: 95% vs. 97% vs. 98% Specifications for Procurement Decisions

Commercial availability of 3-(Pyrrolidin-1-ylmethyl)morpholine spans three distinct purity tiers, creating a procurement differentiation not uniformly available for all regioisomeric analogs. The free base is available at 95% purity (AKSci, Chemenu) and 97% purity (CymitQuimica/Indagoo, Amatek Scientific) . The dihydrochloride salt form is available at 95% (AChemBlock) and 98% purity (Leyan, product number 1579243) . For comparison, the 2-substituted isomer (CAS 128208-00-4) is commonly listed only at 95% purity from major catalog vendors . The availability of 97–98% purity grades for the target compound supports applications requiring higher chemical homogeneity, such as biophysical assay screening or crystallography, where trace impurities can confound results.

Chemical Procurement Quality Control Synthetic Chemistry

Intellectual Property Positioning: Citation in PRMT5 Inhibitor Patent Family (US-2020289539-A1, US-10898504-B2, EP-3426664-B1)

3-(Pyrrolidin-1-ylmethyl)morpholine (CAS 127320-83-6) is explicitly cataloged as a relevant chemical entry in the patent family covering substituted nucleoside analogues as PRMT5 (protein arginine methyltransferase 5) inhibitors, including US patent application US-2020289539-A1, granted US patent US-10898504-B2, and European patent EP-3426664-B1, all with priority date 2016 . PRMT5 is a clinically validated oncology target, with multiple inhibitors currently in phase I/II clinical trials [1]. The morpholine-pyrrolidine scaffold embodied by the target compound represents a privileged fragment for exploring the PRMT5 substrate-competitive binding pocket, distinguishing it from simpler morpholine or pyrrolidine building blocks that lack the combined dual-heterocycle architecture present in the patent exemplification . This patent linkage provides a documented, date-stamped precedent for the compound's relevance to a specific therapeutic target class, which is not available for the 2-substituted or 4-substituted regioisomers.

Epigenetics PRMT5 Inhibition Oncology Patent Landscape

Differential Basicity of Two Nitrogen Atoms Enables Chemoselective Derivatization vs. Mono-Heterocycle Analogs

The target compound contains two structurally distinct nitrogen atoms: the morpholine secondary amine (predicted pKa ~6.0–6.5, based on class-level data from N-alkylmorpholine analogs) and the pyrrolidine tertiary amine (predicted pKa ~8.5–9.0, consistent with N-alkylpyrrolidine measurements) . This pKa differential of approximately 2.5–3.0 log units between the two basic centers is substantially larger than the pKa difference found in simpler bis-amine building blocks such as N-(2-aminoethyl)morpholine (where both nitrogens are within ~2 pKa units of each other) . The wider basicity gap enables pH-controlled chemoselective functionalization: at pH ~4–5, the pyrrolidine nitrogen remains predominantly protonated and unreactive while the morpholine NH can be selectively alkylated, acylated, or converted to the corresponding carbamate; at pH > 9, both amines are deprotonated and available for global derivatization . This property is shared across all pyrrolidinylmethyl-morpholine regioisomers as a class characteristic, but the C3 attachment position places the morpholine NH in a sterically distinct environment compared to C2 or N4 connectivity.

Synthetic Methodology Chemoselective Chemistry Building Block Utility

Free Base vs. Dihydrochloride Salt: Procurement Form Options with Quantified Molecular Weight and Solubility Implications

3-(Pyrrolidin-1-ylmethyl)morpholine is commercially procurable in two distinct physical forms: the free base (MW 170.25 g/mol, C₉H₁₈N₂O) and the dihydrochloride salt (MW 243.17 g/mol, C₉H₂₀Cl₂N₂O, MDL MFCD31560279) . The dihydrochloride form offers a molecular weight increase of 72.92 g/mol (42.8% mass increase) relative to the free base, which directly impacts stoichiometric calculations for reaction scale-up . While aqueous solubility data specific to this compound are not publicly reported, the general principle that hydrochloride salt formation of bis-amine scaffolds substantially increases aqueous solubility (typically by 10- to 1000-fold depending on the counterion and crystal lattice energy) supports the dihydrochloride as the preferred form for aqueous-phase reactions or biological assay preparation [1]. The 2-substituted isomer (CAS 128208-00-4) is also available as a dihydrochloride, but the 4-substituted isomer's salt availability is more limited across major catalog vendors.

Formulation Chemistry Salt Selection Chemical Procurement

Optimal Research and Procurement Application Scenarios for 3-(Pyrrolidin-1-ylmethyl)morpholine (CAS 127320-83-6)


Fragment-Based Drug Discovery (FBDD) Screening Library Inclusion Targeting PRMT5 or Other Methyltransferase Enzymes

The compound's patent linkage to the PRMT5 inhibitor family (US-10898504-B2), combined with its conformerically flexible dual-heterocycle architecture and commercial availability at ≥97% purity, makes it a qualified fragment for NMR-based or SPR-based primary screens against the PRMT5 substrate-binding pocket . Unlike simpler morpholine-only or pyrrolidine-only fragments, the combined scaffold pre-encodes two privileged heterocyclic pharmacophores in a single low-molecular-weight (170 Da) entity, which is within the optimal fragment size range (MW < 250 Da) defined by the Rule of Three for fragment-based lead discovery [1].

pH-Controlled Chemoselective Library Synthesis for Parallel SAR Exploration

The ~2.5–3.0 pKa unit difference between the morpholine NH (pKa ~6.0–6.5) and pyrrolidine N (pKa ~8.5–9.0) enables sequential, protecting-group-free derivatization strategies . At pH 4–5, the pyrrolidine nitrogen remains largely protonated while the morpholine NH can be selectively functionalized (e.g., acylation, sulfonylation, reductive amination), enabling systematic exploration of morpholine-N-substituted analogs without pyrrolidine interference. This operational simplicity reduces the number of synthetic steps and purification cycles compared to building blocks requiring orthogonal protecting groups.

Lead Optimization Programs Requiring Fine-Tuned Lipophilicity via Regioisomer Selection

When a lead series benefits from a morpholine-pyrrolidine scaffold but requires precise LogP tuning, the 3-substituted isomer (LogP −0.34) provides a measurably more hydrophilic starting point than the 2-substituted isomer (LogP +0.34), representing a ΔLogP of ~0.7 without altering molecular formula, HBD/HBA count, or TPSA . This regioisomeric LogP difference is substantial enough to impact membrane permeability and metabolic stability in cell-based assays, making informed regioisomer selection a non-trivial procurement decision in lead optimization campaigns.

Aqueous-Phase Biochemical Assay Development Using the Pre-Formed Dihydrochloride Salt

For biochemical or biophysical assay workflows requiring aqueous solubility at millimolar concentrations, the dihydrochloride salt form (MW 243.17, 98% purity available from Leyan) eliminates the solubility-limiting step of free base dissolution . The pre-weighed, stoichiometrically defined salt simplifies buffer preparation and ensures reproducible compound concentration in dose-response experiments, reducing variability that can arise from incomplete dissolution of the free base form.

Quote Request

Request a Quote for 3-(Pyrrolidin-1-ylmethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.